An In-depth Technical Guide to the Mechanism of Action of (R)-BAY-85-8501
An In-depth Technical Guide to the Mechanism of Action of (R)-BAY-85-8501
(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory lung diseases. This technical guide provides a comprehensive overview of the mechanism of action of (R)-BAY-85-8501, summarizing its biochemical potency, selectivity, preclinical efficacy, and clinical pharmacology. The information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Potent and Selective Inhibition of Human Neutrophil Elastase
(R)-BAY-85-8501 exerts its therapeutic effect through the direct inhibition of human neutrophil elastase (HNE). HNE is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and proteoglycans.[1][2] This enzymatic activity, when uncontrolled, contributes to the tissue damage and inflammation characteristic of chronic pulmonary diseases such as bronchiectasis and chronic obstructive pulmonary disease (COPD).[1]
(R)-BAY-85-8501 is a highly potent inhibitor of HNE, exhibiting picomolar activity.[3][4] It binds to the active site of the enzyme in a reversible manner, preventing the breakdown of its substrates.[1] This targeted inhibition of HNE is expected to restore the protease-antiprotease balance in the lungs, thereby reducing inflammation and preventing further tissue destruction.[1]
Quantitative Potency and Selectivity
The potency and selectivity of (R)-BAY-85-8501 have been characterized in biochemical assays. The compound demonstrates exceptional potency against human neutrophil elastase. While a comprehensive public profile against a wide panel of proteases is not available, it has been described as highly selective, with no significant inhibition of 21 other related serine proteases.
| Parameter | Value | Enzyme | Notes |
| IC50 | 65 pM | Human Neutrophil Elastase (HNE) | The half maximal inhibitory concentration, indicating high potency.[3][4] |
| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | The inhibition constant, confirming high-affinity binding.[4] |
| Ki | 6 nM | Mouse Neutrophil Elastase (MNE) | Demonstrates cross-reactivity with the murine ortholog, albeit with lower potency.[4] |
Preclinical Pharmacology
The in vivo efficacy of (R)-BAY-85-8501 has been evaluated in a preclinical animal model of HNE-induced acute lung injury.
HNE-Induced Acute Lung Injury in Mice
In a mouse model where acute lung injury is induced by the direct instillation of human neutrophil elastase, (R)-BAY-85-8501 demonstrated a dose-dependent protective effect.[4] Oral administration of the compound prior to HNE challenge effectively prevented the development of lung injury and subsequent inflammation.[4]
| Parameter | Value | Species | Model |
| Minimal Effective Dose | 0.01 mg/kg (oral) | Mouse | HNE-Induced Acute Lung Injury |
Experimental Protocol: HNE-Induced Acute Lung Injury Model
A detailed experimental protocol for a representative HNE-induced acute lung injury model is outlined below.
Objective: To evaluate the in vivo efficacy of an HNE inhibitor in preventing acute lung injury.
Animal Model: Male BALB/c mice.
Procedure:
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Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.
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Compound Administration: (R)-BAY-85-8501 or vehicle is administered orally (p.o.) at the desired doses (e.g., 0.01, 0.1, 1 mg/kg) one hour prior to the induction of lung injury.
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Anesthesia: Mice are anesthetized via intraperitoneal injection of a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).
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Induction of Lung Injury: A defined amount of human neutrophil elastase (e.g., 50 µl of a 1 mg/ml solution) is instilled intratracheally.
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Monitoring: Animals are monitored for signs of respiratory distress.
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Endpoint Analysis (e.g., 4 hours post-HNE instillation):
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Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid.
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Cell Count and Differentials: Total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined.
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Protein Concentration: The total protein concentration in the BAL fluid is measured as an indicator of alveolar-capillary barrier damage.
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Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid are quantified by ELISA.
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Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation of lung injury, including neutrophil infiltration, edema, and hemorrhage.
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Experimental Workflow for Preclinical Evaluation
Caption: Workflow of the HNE-induced acute lung injury model.
Clinical Pharmacology
The clinical development of (R)-BAY-85-8501 has included a first-in-man study in healthy volunteers and a Phase IIa trial in patients with non-cystic fibrosis bronchiectasis.
Phase I Study in Healthy Volunteers
A first-in-man study evaluated the safety, tolerability, and pharmacokinetics of (R)-BAY-85-8501 in healthy male subjects. The study demonstrated a favorable safety and tolerability profile.
Phase IIa Study in Non-Cystic Fibrosis Bronchiectasis (NCT01818544)
This randomized, double-blind, placebo-controlled study assessed the safety and efficacy of 1 mg of (R)-BAY-85-8501 administered orally once daily for 28 days in patients with non-cystic fibrosis bronchiectasis.[5][6]
Primary Outcome: The primary objective was to assess the safety and tolerability of (R)-BAY-85-8501. The treatment was found to be safe and well-tolerated.[5]
Secondary Outcomes:
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Pharmacodynamics: A significant decrease in HNE activity was observed in the blood of patients treated with (R)-BAY-85-8501 following ex vivo stimulation with zymosan (p=0.0250 versus placebo).[5] However, there were no significant changes in HNE activity or concentration in the sputum.[3]
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Biomarkers: No significant differences were observed in most inflammatory and tissue damage biomarkers in sputum, blood, or urine between the treatment and placebo groups.[5] Notably, a small increase in interleukin-8 (IL-8) levels was detected in the sputum of the (R)-BAY-85-8501 group.[5]
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Pulmonary Function: No significant changes in pulmonary function parameters were observed from baseline to the end of treatment.[5]
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Health-Related Quality of Life: No improvement in health-related quality of life was reported in either group.[5]
Pharmacokinetics: Trough plasma concentrations of (R)-BAY-85-8501 reached a plateau after two weeks of daily dosing.[5]
| Study Population | Dose | Duration | Key Pharmacodynamic Findings | Key Biomarker Findings |
| Non-CF Bronchiectasis Patients | 1 mg once daily | 28 days | - Significant decrease in blood HNE activity (p=0.0250) - No significant change in sputum HNE activity | - Small increase in sputum IL-8 - No significant changes in other biomarkers |
Clinical Trial Experimental Design
Caption: Design of the Phase IIa clinical trial in bronchiectasis.
Signaling Pathway and Logical Relationships
The primary mechanism of (R)-BAY-85-8501 is the direct inhibition of HNE, which is a central player in the inflammatory cascade in the lungs.
HNE-Mediated Inflammatory Cascade and Inhibition by (R)-BAY-85-8501
Caption: Inhibition of the HNE-mediated inflammatory pathway.
Summary and Conclusion
(R)-BAY-85-8501 is a highly potent and selective inhibitor of human neutrophil elastase. Its mechanism of action is centered on the direct, reversible inhibition of this key inflammatory enzyme. Preclinical studies have demonstrated its efficacy in an animal model of HNE-induced lung injury. In a Phase IIa clinical trial in patients with non-cystic fibrosis bronchiectasis, (R)-BAY-85-8501 was safe and well-tolerated and demonstrated target engagement in the systemic circulation, as evidenced by a reduction in blood HNE activity. However, this did not translate to a significant reduction in sputum HNE activity or improvements in clinical endpoints such as pulmonary function. The observation of a small increase in sputum IL-8 warrants further investigation. These findings suggest that while (R)-BAY-85-8501 effectively inhibits HNE, its clinical efficacy in bronchiectasis may be limited by factors such as insufficient target engagement in the airways at the dose studied or the complexity of the underlying inflammatory processes in this patient population. Further research is needed to fully elucidate the therapeutic potential of HNE inhibition with (R)-BAY-85-8501 in inflammatory lung diseases.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
